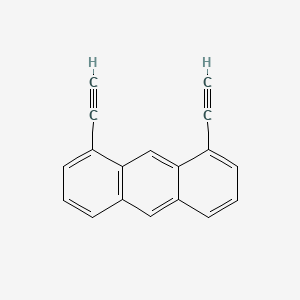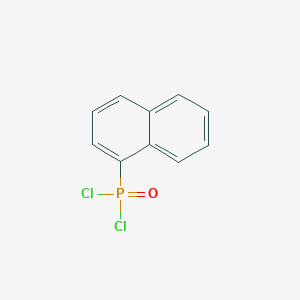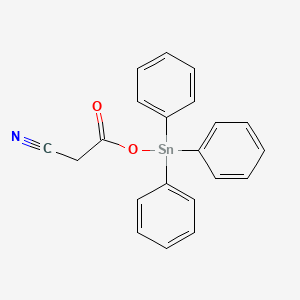
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is a macrocyclic compound that belongs to the family of tetraazacyclotetradecanes. This compound is known for its ability to act as a chelating agent, binding strongly to a wide range of metal ions. It is used in various fields, including coordination chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile involves its ability to bind to metal ions through its nitrogen atoms. This binding forms stable complexes that can alter the chemical and physical properties of the metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, providing a high degree of selectivity and stability.
相似化合物的比较
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with four methyl groups.
1,4,8,11-Tetraazacyclotetradecane: A parent compound without the methyl groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another related compound used as a chelating agent.
Uniqueness
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is unique due to its specific functional groups and structural configuration, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
属性
CAS 编号 |
79133-90-7 |
|---|---|
分子式 |
C15H31N5 |
分子量 |
281.44 g/mol |
IUPAC 名称 |
2-(4,8,11-trimethyl-1,4,8,11-tetrazacyclotetradec-1-yl)acetonitrile |
InChI |
InChI=1S/C15H31N5/c1-17-7-4-8-19(3)14-15-20(11-6-16)10-5-9-18(2)13-12-17/h4-5,7-15H2,1-3H3 |
InChI 键 |
CKMPWIMUENUTLR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CCN(CCCN(CC1)C)CC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


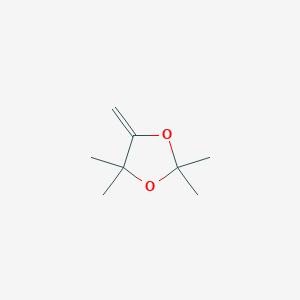
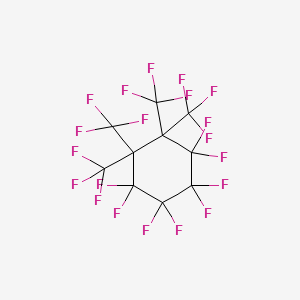
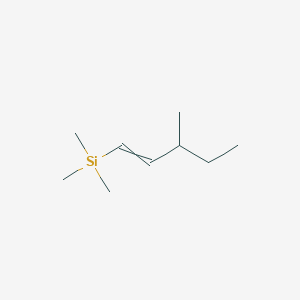
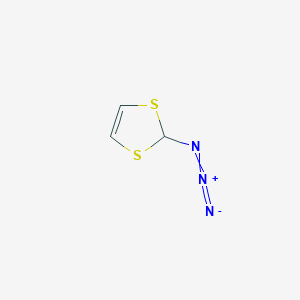
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
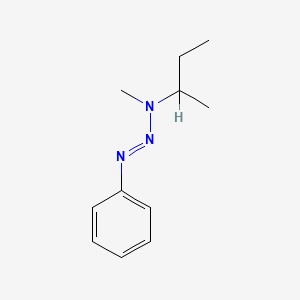
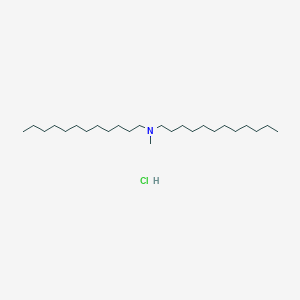
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
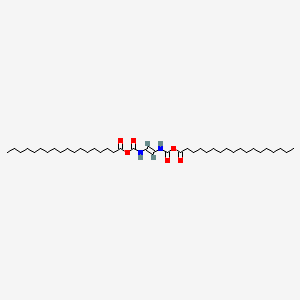

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
